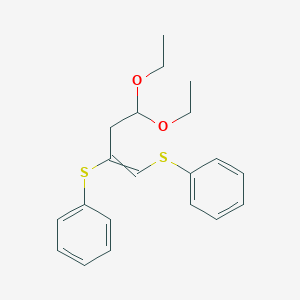
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene is a complex organic compound characterized by the presence of both phenylsulfanyl and diethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl precursor with appropriate reagents to form the intermediate compound.
Addition of Diethoxy Groups: The intermediate is then reacted with diethoxy reagents under controlled conditions to introduce the diethoxy groups.
Final Assembly: The final step involves the coupling of the intermediate with other necessary reagents to form this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The phenylsulfanyl and diethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene: Unique due to its specific structural features.
Phenylsulfanyl Compounds: Share the phenylsulfanyl group but differ in other structural aspects.
Diethoxy Compounds: Contain diethoxy groups but lack the phenylsulfanyl moiety.
Uniqueness
This compound is unique due to the combination of phenylsulfanyl and diethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
647010-02-4 |
|---|---|
Fórmula molecular |
C20H24O2S2 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(4,4-diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C20H24O2S2/c1-3-21-20(22-4-2)15-19(24-18-13-9-6-10-14-18)16-23-17-11-7-5-8-12-17/h5-14,16,20H,3-4,15H2,1-2H3 |
Clave InChI |
PRXQJFQIRCWCNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=CSC1=CC=CC=C1)SC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
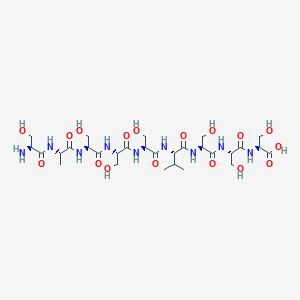

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
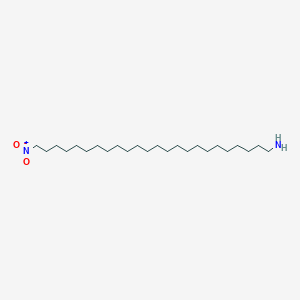
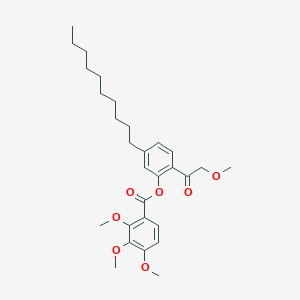
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
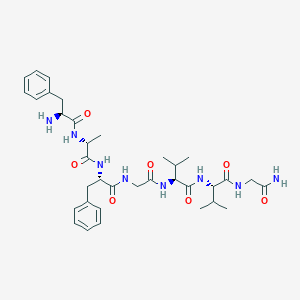
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
